3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea
Description
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea is a urea derivative featuring a 4,6-dimethylpyrimidine core linked to a branched propan-2-yl group substituted with a 3-(prop-1-en-2-yl)phenyl moiety. Urea derivatives are frequently explored in medicinal chemistry for their ability to act as kinase inhibitors or enzyme modulators due to their hydrogen-bonding capacity and structural versatility. The prop-1-en-2-yl (vinyl) group introduces electron-withdrawing properties, while the dimethylpyrimidine core may enhance binding to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
1-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-12(2)15-8-7-9-16(11-15)19(5,6)22-18(25)24-23-17-20-13(3)10-14(4)21-17/h7-11H,1H2,2-6H3,(H,20,21,23)(H2,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNFMHBOXXAMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea typically involves the condensation of a pyrimidine derivative with an appropriate isocyanate. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts such as triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The target compound’s structure is defined by two critical regions:
- Pyrimidine Core: The 4,6-dimethylpyrimidine group is conserved in analogs like 1-(3-chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea (). This core likely facilitates π-π stacking or hydrogen bonding in target interactions.
- Aryl Substituents : The 3-(prop-1-en-2-yl)phenyl group distinguishes it from analogs with chloro-, ethyl-, or alkoxy-substituted aryl groups (e.g., ). These substituents modulate electronic and steric properties, influencing solubility, LogP, and target affinity.
Comparison with Close Analogs
a) 1-(3-Chlorophenyl)-3-{[(4,6-Dimethyl-2-pyrimidinyl)amino][(4-Ethylphenyl)amino]methylene}urea ()
- Structural Differences: Replaces the propenylphenyl group with a 3-chlorophenyl and 4-ethylphenyl moiety.
- Functional Implications: The chloro group may improve binding to hydrophobic pockets but reduce metabolic stability compared to the vinyl group.
b) Benzamide Derivatives (, Entries 13–17)
- Scaffold Difference : These compounds feature benzamide cores instead of urea, with alkoxy (e.g., methoxy, ethoxy) or propenyloxy substituents.
- Functional Contrast :
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea, also known by its CAS number 886152-14-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N4O, and it has a molecular weight of approximately 398.48 g/mol. The structure features a pyrimidine ring and a urea moiety, which are known to contribute to various biological activities.
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, studies have shown that derivatives of pyrimidine analogs can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Study:
In vitro assays demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes relevant to disease processes. For example, it has shown potential as an inhibitor of urease and cholinesterase enzymes.
Research Findings:
Inhibition studies revealed that the compound exhibits a competitive inhibition profile against urease with an IC50 value significantly lower than standard inhibitors.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Cell Cycle Regulation: The compound induces cell cycle arrest at the G0/G1 phase in cancer cells.
- Apoptosis Induction: It activates apoptotic pathways leading to increased expression of pro-apoptotic proteins.
- Antioxidant Properties: Preliminary studies suggest that it may also possess antioxidant activity, which could contribute to its overall therapeutic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
